molecular formula C17H23N3OS2 B12907166 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate CAS No. 62652-49-7

3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate

Cat. No.: B12907166
CAS No.: 62652-49-7
M. Wt: 349.5 g/mol
InChI Key: DPIJYLRYWUCFOI-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate typically involves the reaction of phenylhydrazine with carbon disulfide and dibutylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium hydroxide, which facilitates the formation of the oxadiazole ring. The reaction mixture is usually refluxed for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl ring .

Scientific Research Applications

3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes. For example, it has been shown to affect acetylcholine receptors, leading to disruptions in neurotransmission. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1,2,4-oxadiazol-5-yl propanoic acid
  • 5-Phenyl-1,3,4-oxadiazol-2-yl phenylamine
  • 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate stands out due to its unique dibutylcarbamodithioate moiety. This functional group imparts distinct chemical and biological properties, such as enhanced lipophilicity and the ability to form stable metal complexes. These characteristics make it a valuable compound for various applications in research and industry .

Properties

CAS No.

62652-49-7

Molecular Formula

C17H23N3OS2

Molecular Weight

349.5 g/mol

IUPAC Name

(3-phenyl-1,2,4-oxadiazol-5-yl) N,N-dibutylcarbamodithioate

InChI

InChI=1S/C17H23N3OS2/c1-3-5-12-20(13-6-4-2)17(22)23-16-18-15(19-21-16)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3

InChI Key

DPIJYLRYWUCFOI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=S)SC1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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